EGF-R (1138-1147)

cancer immunotherapy CTL epitope screening EGFR peptide vaccine

EGF-R (1138-1147), sequence YLNTVQPTCV, is the highest-performing EGFR-derived peptide for CTL epitope screening in HLA-A2⁺ patients—60% CTL induction rate vs. 30% for EGFR 479–488 and 0% for EGFR 729–738. It uniquely enables combined cellular (60% CTL) and humoral (50% IgG) immunomonitoring with a single reagent, reducing peptide inventory. Promiscuous presentation across HLA-A*0201, -A*0206, and -A*0207 subtypes minimizes allele-specific exclusion. The elevated circulating YLN-specific CD8⁺ T-cell frequency (0.017%) makes this peptide ideal for direct ex-vivo T-cell enumeration without in-vitro expansion.

Molecular Formula
Molecular Weight
Cat. No. B1574969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGF-R (1138-1147)
SynonymsEGF-R (1138-1147)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

EGF-R (1138-1147) – A Defined HLA-A*02:01-Restricted EGFR C-Terminal Epitope Peptide for Cancer Immunotherapy Research


EGF-R (1138-1147), sequence YLNTVQPTCV, is a 10‑amino‑acid peptide fragment derived from the C‑terminal tail (residues 1138‑1147) of the human epidermal growth factor receptor (EGFR) . Unlike the more frequently cited extracellular‑domain or kinase‑domain epitopes, this peptide lies within the intracellular autophosphorylation region spanning Tyr‑1138 and is presented in an HLA‑A*02:01‑restricted manner, making it a specific tool for studying T‑cell mediated anti‑EGFR immunity .

Why EGFR-Derived Peptides Cannot Be Interchanged: The Case of EGF-R (1138-1147)


EGFR-derived HLA‑A*02:01‑restricted peptides are frequently treated as interchangeable in experimental design, but EGF-R (1138-1147) differs from its closest analog EGFR 479‑488 (KLFGTSGQKT) in multiple quantitative immunological parameters measured under identical conditions . Simply substituting one EGFR‑derived peptide for another without accounting for the differential CTL induction rate (6/10 vs. 3/10 patients), the distinct humoral‑response pattern in healthy donors (45% vs. 18% seropositivity), and the divergent ex‑vivo T‑cell expansion capacity directly compromises experiment reproducibility and translational relevance .

EGFR 1138-1147 vs. EGFR 479-488 and Other Analogs: Head-to-Head Quantitative Differentiation Evidence


Superior CTL Induction Rate: EGF-R (1138-1147) Activates Peptide-Specific CTLs in 60% of Cancer Patients vs. 30% for EGFR 479-488

In a direct head‑to‑head experiment using PBMCs from 10 HLA‑A2⁺ epithelial cancer patients, EGF‑R (1138‑1147) induced peptide‑specific CTL activity (defined as IFN‑γ production >100 pg mL⁻¹ with P<0.05) in 6 out of 10 patients (60%), while the most closely related comparator EGFR 479‑488 (KLFGTSGQKT) induced CTLs in only 3 out of 10 patients (30%) . The remaining EGFR‑derived peptides (110‑118, 599‑607, 729‑738, 765‑776, 813‑822) rarely or never reached the same threshold .

cancer immunotherapy CTL epitope screening EGFR peptide vaccine

Distinct Humoral Immunogenicity Profile: 45% Healthy Donor IgG Seropositivity for EGF-R (1138-1147) vs. 18% for EGFR 479-488 and 0% for EGFR 729-738

EGF‑R (1138‑1147) exhibits a unique humoral immunogenicity pattern that differentiates it from all other EGFR‑derived peptides. In ELISA assays against sera from 20 epithelial cancer patients and 11 healthy donors, significant anti‑peptide IgG (OD >0.06 at 1:100 serum dilution) was detected in 10/20 patients (50%) and 5/11 healthy donors (45%) for EGF‑R (1138‑1147) . In contrast, the closest comparator EGFR 479‑488 showed 13/20 patients (65%) but only 2/11 healthy donors (18%), while EGFR 729‑738 exhibited 10/20 patients (50%) and 0/11 healthy donors (0%) . The substantially higher healthy‑donor seropositivity for EGF‑R (1138‑1147) indicates natural pre‑existing B‑cell memory against this specific EGFR epitope, a feature not shared by the other two immunogenic EGFR peptides .

anti-peptide IgG humoral immunity cancer serology

Differential Circulating T-Cell Frequency: EGF-R (1138-1147)-Specific CD8⁺ T Cells Are More Abundant Than EGFR 479-488-Specific T Cells, but Show Lower Ex Vivo Expandability

Multicolor flow‑cytometry analysis of CD8⁺ T‑cell frequencies in 18 HLA‑A2.1⁺ HNSCC patients and 18 healthy controls revealed that the mean frequency of EGF‑R (1138‑1147)‑specific (YLN) CD8⁺ T cells was 0.017% in patients and 0.019% in controls, compared with 0.014% and 0.014% respectively for EGFR 479‑488‑specific (KLF) CD8⁺ T cells . However, upon in vitro stimulation with peptide‑pulsed dendritic cells, T‑cell expansion was significantly greater for the KLF (EGFR 479‑488) peptide than for the YLN (EGF‑R 1138‑1147) peptide . Both peptide‑stimulated T‑cell populations recognized EGFR⁺ tumor cells in IFN‑γ ELISPOT assays .

tetramer analysis T-cell frequency HNSCC immunology

HLA-A2-Restricted Cytolytic Activity Against EGFR⁺ Tumor Cells Is Confirmed for EGF-R (1138-1147) and Is Concordant with EGFR 479-488 but Not with Non-HLA-A2 Contexts

EGF‑R (1138‑1147)‑stimulated PBMCs lysed HLA‑A2⁺/EGFR⁺ target cells (11‑18 and SKOV3‑A2) but failed to lyse HLA‑A26/EGFR⁺ QG56 cells in a 6‑hour ⁵¹Cr‑release assay, confirming strict HLA‑A2 restriction . The same pattern was observed for EGFR 479‑488‑stimulated PBMCs . This establishes that both peptides generate functionally competent CTLs, but the documented 2‑fold higher CTL induction frequency for EGF‑R (1138‑1147) (see Evidence Item 1) translates to a higher probability of obtaining cytolytically active effector cells from a given patient cohort .

tumor cell lysis HLA restriction 51Cr-release assay

High-Confidence Application Scenarios for EGF-R (1138-1147) Based on Quantitative Evidence


CTL Epitope Validation and Immunogenicity Screening in HLA-A*02:01⁺ Cancer Patient Cohorts

EGF‑R (1138‑1147) is the preferred EGFR‑derived peptide for CTL epitope screening in HLA‑A2⁺ patients because it demonstrates a 60% CTL induction rate—the highest among all EGFR‑derived peptides tested by Shomura et al. . This high responder frequency maximizes the probability of detecting peptide‑specific CTLs per patient sample, reducing cohort size requirements and reagent consumption.

Dual Cellular and Humoral Immunomonitoring in EGFR-Targeted Vaccine Studies

Because EGF‑R (1138‑1147) simultaneously elicits both CTL responses in 60% of patients and IgG responses in 50% of patients , it serves as a single‑peptide tool for combined cellular and humoral immunomonitoring. In contrast, EGFR 729‑738 (50% IgG, 0% CTL) and EGFR 479‑488 (65% IgG, 30% CTL) each cover only one arm effectively, necessitating multiple peptides for comprehensive immune profiling .

Tetramer-Based Direct Ex Vivo Quantification of EGFR-Specific CD8⁺ T Cells

The higher mean circulating frequency of YLN‑specific CD8⁺ T cells (0.017% in patients vs. 0.014% for KLF‑specific cells) makes EGF‑R (1138‑1147) tetramers the more sensitive reagent for direct ex‑vivo T‑cell enumeration in HNSCC and other EGFR⁺ malignancies . This application is particularly suited for correlative biomarker studies where in‑vitro expansion steps are undesirable.

Peptide-Based Cancer Vaccine Formulation Requiring Broad HLA-A2 Subtype Coverage

EGF‑R (1138‑1147) induced CTL activity in patients harboring HLA‑A0201, ‑A0206, and ‑A0207 subtypes , demonstrating promiscuous presentation across multiple HLA‑A2 supertype alleles. This broad subtype coverage reduces allele‑specific exclusion in genetically diverse patient populations, a documented limitation of several alternative EGFR peptides that were tested only against narrower HLA subsets .

Quote Request

Request a Quote for EGF-R (1138-1147)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.